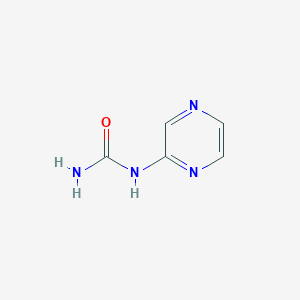
1-(Pyrazin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .Molecular Structure Analysis
The molecular formula of 1-(Pyrazin-2-yl)urea is C5H6N4O and its molecular weight is 138.13. The InChI code is 1S/C5H6N4O/c6-5(10)9-4-3-7-1-2-8-4/h1-3H, (H3,6,8,9,10) .Chemical Reactions Analysis
Pyrazine derivatives have been synthesized using a chalcone-bearing thiophene nucleus . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .Scientific Research Applications
Antiproliferative Agents in Cancer Research
1-(Pyrazin-2-yl)urea derivatives have been found to have antiproliferative properties, particularly in the context of non-small cell lung cancer (NSCLC) cell lines . For example, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy - phenyl)urea displayed a cytostatic activity against a non-small cell lung cancer cell line . This compound was found to induce a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line and overexpression of TP53 gene .
Reactivation of P53 Mutant
The same compound mentioned above, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy - phenyl)urea, has been found to reactivate P53 mutants in NSCLC-N6-L16 cell lines . This is significant because P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence .
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine, a related compound to 1-(Pyrazin-2-yl)urea, acts as a versatile scaffold in organic synthesis and drug development . This compound has been used in the synthesis of various drugs and has shown multifarious biological activity .
Synthesis of Heterocyclic Compounds
1-(Pyrazin-2-yl)urea and its derivatives can be used in the synthesis of heterocyclic compounds . These compounds have shown anti-proliferative activities against NSCLC cell lines .
Development of New Chemotherapeutic Agents
Given the antiproliferative properties and the ability to reactivate P53 mutants, 1-(Pyrazin-2-yl)urea and its derivatives could be used in the development of new chemotherapeutic agents . This is particularly relevant for conditions like NSCLC, which currently remains very resistant to all therapies .
Synthesis of 1,2,3-Triazolo[4,5-b]pyrazine
1-(Pyrazin-2-yl)urea can be used in the synthesis of 1,2,3-triazolo[4,5-b]pyrazine . This compound has been detailed in a Pfizer patent filed in 2007 .
Mechanism of Action
Target of Action
Similar compounds have been shown to target various proteins and enzymes, influencing cellular processes .
Mode of Action
It’s known that urea derivatives can interact with their targets through hydrogen bonding, owing to the presence of the urea functional group . This interaction can lead to changes in the target’s activity, thereby affecting cellular processes .
Biochemical Pathways
Urea derivatives are known to influence various biochemical pathways depending on their specific targets .
Result of Action
Similar compounds have been shown to exhibit cytostatic activity against certain cancer cell lines .
properties
IUPAC Name |
pyrazin-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJZAXSEHHYIMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2355388.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)
![6-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355397.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)
![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)


![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)
![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)
